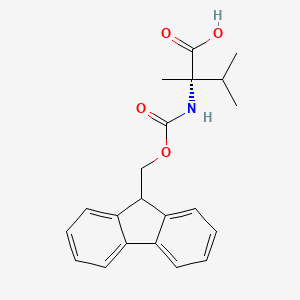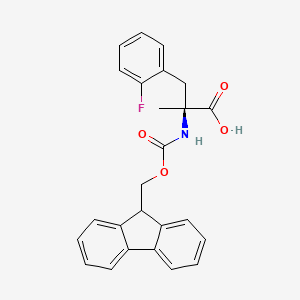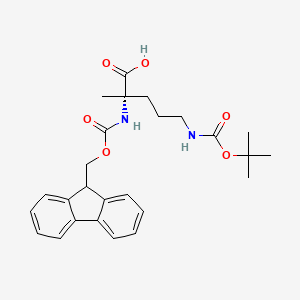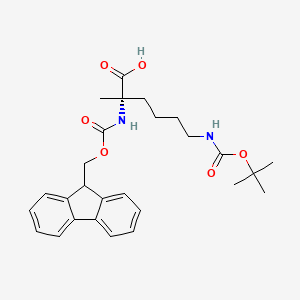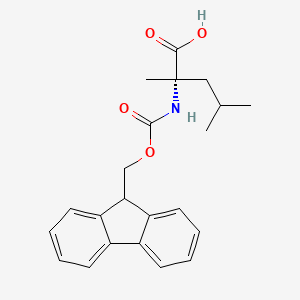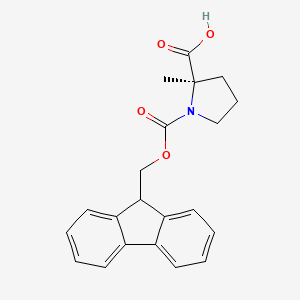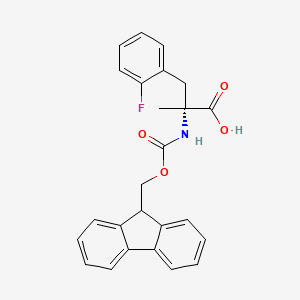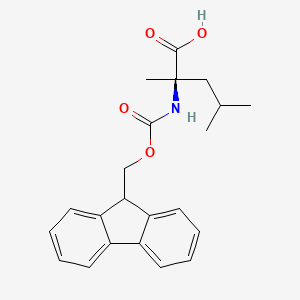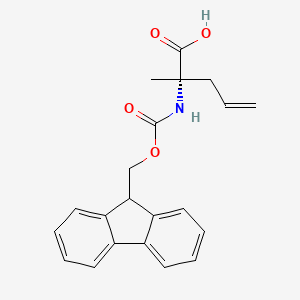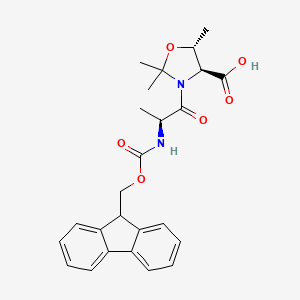
34805-19-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-Tyr(Bzl)-OSu, or Boc-O-benzyl-L-tyrosine hydroxysuccinimide ester, is a laboratory chemical used in the synthesis of substances . It has a molecular formula of C25H28N2O7 and a molecular weight of 468.50 g/mol .
Molecular Structure Analysis
The empirical formula of Boc-Tyr(Bzl)-OSu is C25H28N2O7 . The SMILES string representation of its structure is CC(C)(C)OC(=O)NC@@Hcc1)C(=O)ON3C(=O)CCC3=O .
Physical And Chemical Properties Analysis
Boc-Tyr(Bzl)-OSu is a white to off-white powder . It has a melting point range of 144-153 °C . It’s recommended to store it at -20 °C .
Aplicaciones Científicas De Investigación
Methodologies in Compound Research
Artificial Intelligence and Machine Learning
Recent studies have leveraged artificial intelligence (AI) and machine learning (ML) in drug development processes, including compound screening and predictive modeling for therapeutic efficacy and safety. These technologies have been particularly instrumental in accelerating the drug discovery process during the COVID-19 pandemic by predicting virus-drug interactions and optimizing drug repurposing strategies (Lalmuanawma, Hussain, & Chhakchhuak, 2020).
Spatial Analysis in Pandemic Research
Spatial analysis has become a crucial tool in understanding the spread and impact of diseases on a global scale. Research utilizing geographic information systems (GIS) methodologies has provided insights into COVID-19 dynamics, highlighting how spatial data can inform public health responses and interventions (Franch-Pardo, Desjardins, Barea-Navarro, & Cerdà, 2021).
Areas of Application
Epidemiological Modeling and Forecasting
The application of statistical and computational models to predict disease spread patterns and outcomes has been a key area of research. These models help in understanding disease dynamics and in planning effective public health strategies.
Drug Discovery and Development
Compounds are screened and tested through a combination of in silico (computer-based), in vitro (lab-based), and in vivo (animal-based) studies to evaluate their therapeutic potential. The use of AI and ML in this process has enhanced the efficiency and success rate of identifying promising compounds for further development.
Public Health and Policy Making
Research findings on compounds and their applications in disease treatment and prevention inform public health guidelines and policy-making. This includes the development of guidelines for the use of therapeutic agents and vaccines in managing disease outbreaks.
Educational and Research Practices
The integration of reproducible research practices and the use of electronic health records (EHR) in biomedical studies promote the transparency and reliability of research findings, including those related to compound studies. The adoption of these practices ensures that scientific discoveries are accessible and verifiable by the wider scientific community (Denaxas et al., 2017).
Safety and Hazards
According to the safety data sheet, Boc-Tyr(Bzl)-OSu is not classified as a hazardous substance or mixture . However, in case of skin contact, it’s advised to wash off with soap and plenty of water. If inhaled, move the person into fresh air. If not breathing, give artificial respiration .
Mecanismo De Acción
Target of Action
The compound 34805-19-1, also known as Boc-O-Benzyl-L-tyrosine hydroxysuccinimide ester , is a biochemical used in proteomics research
Mode of Action
It’s known that this compound is used in proteomics research , suggesting it may interact with proteins or peptides in some way.
Biochemical Pathways
Given its use in proteomics research , it may be involved in protein synthesis or modification pathways.
Result of Action
As a biochemical used in proteomics research , it may have effects on protein structure or function.
Action Environment
It’s worth noting that the compound should be stored at -20°c , indicating that temperature could be a significant environmental factor affecting its stability.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of compound '34805-19-1' involves the condensation of two key starting materials, followed by a series of reactions to form the final product.", "Starting Materials": [ "4-chloro-2-nitroaniline", "2,4-dichloro-5-nitrophenylamine" ], "Reaction": [ "Step 1: The starting materials, 4-chloro-2-nitroaniline and 2,4-dichloro-5-nitrophenylamine, are mixed together in a suitable solvent, such as ethanol or methanol.", "Step 2: The mixture is heated to reflux temperature and a catalytic amount of a base, such as potassium carbonate or sodium hydroxide, is added.", "Step 3: The reaction mixture is stirred for several hours until the desired product is formed.", "Step 4: The product is isolated by filtration or extraction and purified by recrystallization or chromatography.", "Step 5: The final product, compound '34805-19-1', is obtained as a solid with a high degree of purity." ] } | |
Número CAS |
34805-19-1 |
Fórmula molecular |
C25H28N2O7 |
Peso molecular |
468,49 g/mole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



